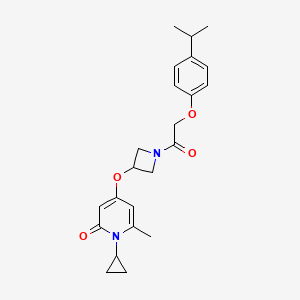

![molecular formula C13H15NO2 B2445064 N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide CAS No. 2185980-74-7](/img/structure/B2445064.png)

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide , commonly referred to as “Isochromenylmethylpropenamide” , is a chemical compound with a complex structure. It belongs to the class of amides and exhibits intriguing properties due to its fused isochromene ring system. The compound’s name provides insights into its structural features: the isochromene moiety, the methyl group, and the propenamide functional group.

Synthesis Analysis

The synthesis of Isochromenylmethylpropenamide involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic procedures for this compound, researchers have likely explored various synthetic routes. These may include enzymatic , chemical , or catalytic methods. Further investigation into the literature would reveal detailed synthetic protocols.

Molecular Structure Analysis

The molecular structure of Isochromenylmethylpropenamide is crucial for understanding its properties and reactivity. The compound’s backbone consists of a 3,4-dihydro-1H-isochromene ring, with a methyl group attached to one of its carbon atoms. Additionally, the propenamide functional group extends from the isochromene ring. Accurate determination of bond angles, bond lengths, and stereochemistry is essential for a comprehensive understanding.

Chemical Reactions Analysis

Isochromenylmethylpropenamide may participate in various chemical reactions, such as:

- Hydrolysis : Cleavage of the amide bond under acidic or basic conditions.

- Michael Addition : The propenamide group can react with nucleophiles.

- Ring-Opening Reactions : The isochromene ring may undergo ring-opening reactions.

- Substitution Reactions : Substituents on the isochromene ring can be modified.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the temperature at which the compound transitions from solid to liquid.

- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

- UV-Vis Absorption : Examine its absorption spectrum.

- Stability : Evaluate its stability under different conditions (e.g., light, temperature).

Safety And Hazards

As with any chemical compound, safety considerations are essential:

- Toxicity : Investigate its toxicity profile.

- Handling Precautions : Use appropriate protective gear during synthesis and handling.

- Environmental Impact : Assess its impact on the environment.

Zukünftige Richtungen

Future research on Isochromenylmethylpropenamide should focus on:

- Biological Activity : Explore its potential as a drug candidate.

- Structure-Activity Relationships : Correlate structural features with activity.

- Synthetic Optimization : Develop efficient synthetic routes.

- Applications : Investigate its use in materials science or medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-13(15)14-8-12-7-10-5-3-4-6-11(10)9-16-12/h2-6,12H,1,7-9H2,(H,14,15)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBXMFTRIFPSN-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1CC2=CC=CC=C2CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NC[C@@H]1CC2=CC=CC=C2CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)

![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)

![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)

![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)

![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)